molecular formula C23H24N2OS B11645612 1-[(2,5-dimethylphenyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol

1-[(2,5-dimethylphenyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol

Cat. No.: B11645612
M. Wt: 376.5 g/mol
InChI Key: FFGNHBLIMLKUCO-UHFFFAOYSA-N
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Description

1-[(2,5-dimethylphenyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol is a complex organic compound that features both phenothiazine and dimethylphenylamine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-dimethylphenyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine with sulfur.

    Attachment of the Propanol Group: The phenothiazine core is then reacted with a suitable propanol derivative under controlled conditions.

    Introduction of the Dimethylphenylamine Group: The final step involves the reaction of the intermediate with 2,5-dimethylphenylamine under specific conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-dimethylphenyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.

    Substitution: The compound can participate in substitution reactions, particularly at the phenothiazine core or the dimethylphenylamine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced derivatives.

Scientific Research Applications

1-[(2,5-dimethylphenyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol involves its interaction with specific molecular targets. The phenothiazine core is known to interact with various receptors and enzymes, potentially modulating their activity. The dimethylphenylamine group may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Promethazine: A phenothiazine derivative with antihistamine properties.

    Trifluoperazine: A phenothiazine derivative used as an antipsychotic.

Uniqueness: 1-[(2,5-dimethylphenyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol is unique due to the presence of both the dimethylphenylamine and phenothiazine moieties, which may confer distinct pharmacological properties compared to other phenothiazine derivatives.

Properties

Molecular Formula

C23H24N2OS

Molecular Weight

376.5 g/mol

IUPAC Name

1-(2,5-dimethylanilino)-3-phenothiazin-10-ylpropan-2-ol

InChI

InChI=1S/C23H24N2OS/c1-16-11-12-17(2)19(13-16)24-14-18(26)15-25-20-7-3-5-9-22(20)27-23-10-6-4-8-21(23)25/h3-13,18,24,26H,14-15H2,1-2H3

InChI Key

FFGNHBLIMLKUCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC(CN2C3=CC=CC=C3SC4=CC=CC=C42)O

Origin of Product

United States

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